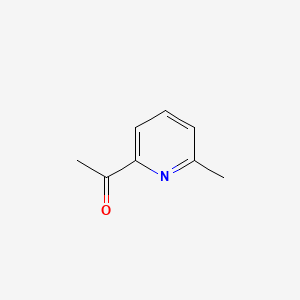

2-Acetyl-6-methylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMUQPPAYCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219528 | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-57-4 | |

| Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6940-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl 6 Methylpyridine

De Novo Synthesis Approaches

The construction of the 2-Acetyl-6-methylpyridine framework from basic precursors can be achieved through various synthetic routes, including catalytic strategies, multi-step pathways, and efficient one-pot protocols.

Catalytic Strategies for Direct Synthesis

The de novo synthesis of substituted pyridines often relies on catalytic condensation and cyclization reactions. While a direct, single-step catalytic synthesis of this compound is not prominently documented, the formation of the core 2,6-disubstituted pyridine (B92270) ring is achievable through catalytic methods. For instance, the gas-phase synthesis of methylpyridines can be accomplished by the reaction of acetylene (B1199291) with ammonia (B1221849) at high temperatures (360-420°C) over heterogeneous catalysts. semanticscholar.org Catalytic systems based on cadmium oxide (CdO) on a kaolin (B608303) support have been shown to be effective for producing 2-methylpyridine (B31789) and 4-methylpyridine. semanticscholar.org Further functionalization would be required to introduce the acetyl group.

Another catalytic approach involves the methylation of the pyridine ring. Gas-phase alkylation of pyridine with methanol (B129727) using catalysts such as a MnFe₂O₄ catalyst in a fixed-bed reactor can yield 2-methylpyridine and 2,6-lutidine (2,6-dimethylpyridine). nih.gov These methods highlight the catalytic principles that can be applied to construct the fundamental skeleton of the target molecule, which can then be elaborated in subsequent steps.

| Catalyst System | Reactants | Major Products | Conditions |

| CdO-kaolin | Acetylene, Ammonia | 2-Methylpyridine, 4-Methylpyridine | 360-420°C |

| Nickel Catalyst | Pyridine, CO/H₂ | 2-Picoline, 2,6-Lutidine | Gas Phase |

| MnFe₂O₄ | Pyridine, Methanol | 2-Methylpyridine, 3-Methylpyridine, 2,6-Lutidine | Vapour Phase |

Multi-Step Synthesis Pathways from Established Precursors

More commonly, this compound is prepared through multi-step sequences starting from readily available pyridine derivatives. These pathways offer greater control over the final structure.

One prominent strategy begins with the commercially available 2,6-dimethylpyridine (B142122) (2,6-lutidine). A controlled oxidation, for instance using potassium permanganate (B83412) (KMnO₄), can convert one of the methyl groups into a carboxylic acid, yielding 6-methylpyridine-2-carboxylic acid (6-methylpicolinic acid). This acid can then be converted to an ester, such as 2-carbethoxy-6-methylpyridine. Subsequent reaction of this ester with a suitable acetyl source under basic conditions, like a Claisen condensation with ethyl acetate (B1210297) using sodium ethoxide (EtONa) as a catalyst, can introduce the acetyl group. researchgate.net A related synthesis involves the controlled transformation of 2,6-dicarbethoxypyridine with ethyl acetate in the presence of sodium to yield 2-carbethoxy-6-acetylpyridine. researchgate.net

Another powerful method utilizes organometallic reagents. Starting from a halogenated precursor like 2-bromo-6-methylpyridine, a Grignard reagent can be formed. This organomagnesium compound can then be acylated with an appropriate electrophile, such as acetyl chloride or acetic anhydride, to furnish this compound. wikipedia.org A similar approach involves the reaction of methylmagnesium bromide (CH₃MgBr) with 6-methylpyridine-2-carbonitrile (B28785) (2-cyano-6-methylpyridine), followed by acidic hydrolysis to yield the desired ketone. google.com

A third pathway starts from 6-methylpyridine-2-carboxylic acid. The carboxylic acid is first converted to its corresponding acyl chloride, 2-picolinoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). google.com This activated intermediate is then reacted with a malonic ester, such as di-tert-butyl malonate, in the presence of a base and an inorganic salt catalyst (e.g., CaCl₂). google.com The resulting product undergoes subsequent hydrolysis and decarboxylation in an acidic medium to afford this compound. google.comgoogle.com

| Starting Material | Key Intermediates | Key Reagents |

| 2,6-Dimethylpyridine | 6-Methylpyridine-2-carboxylic acid, 2-Carbethoxy-6-methylpyridine | KMnO₄, Ethanol (B145695)/H⁺, Ethyl acetate/NaOEt |

| 2-Bromo-6-methylpyridine | 6-Methyl-2-pyridylmagnesium bromide | Mg, Acetyl chloride |

| 6-Methylpyridine-2-carbonitrile | - | CH₃MgBr, H₃O⁺ |

| 6-Methylpyridine-2-carboxylic acid | 6-Methyl-2-picolinoyl chloride, Di-tert-butyl 2-picolinoylmalonate | SOCl₂, Di-tert-butyl malonate, H₃O⁺/Heat |

One-Pot Reaction Protocols for Efficient Synthesis

To improve synthetic efficiency, multi-step sequences can often be streamlined into one-pot or telescoping procedures that avoid the isolation and purification of intermediates. The synthesis from 6-methylpyridine-2-carboxylic acid is a prime candidate for such a protocol. After the formation of 6-methyl-2-picolinoyl chloride, the excess chlorinating agent and solvent can be removed under reduced pressure, and the crude acyl chloride can be used directly in the subsequent condensation reaction with the malonate ester. google.com

Derivatization and Functionalization Strategies

This compound possesses two primary sites for further chemical modification: the acetyl moiety and the pyridine ring system. These sites allow for the synthesis of a diverse array of derivatives.

Modifications at the Acetyl Moiety

The acetyl group offers several avenues for derivatization. The methyl group adjacent to the carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles. Research on the closely related 2-acetylpyridine (B122185) has shown that deprotonation using sodium hydride (NaH) in the presence of a phase transfer catalyst, such as 18-crown-6-ether, facilitates substitution. scielo.br The resulting enolate can be treated with alkyl or aryl halides to generate a variety of substituted ketone derivatives. scielo.br

The carbonyl group itself is also a key functional handle. It can undergo reduction, for instance, through biotransformation using rat liver S-9 supernatant, which enantioselectively reduces the carbonyl to a secondary alcohol. nih.gov The acetyl group can also be transformed into an enamine. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) converts the acetyl group into a 3-(dimethylamino)acryloyl moiety, which is a versatile intermediate for synthesizing other heterocyclic systems. scirp.org

| Reaction Type | Reagents | Product Type |

| Alkylation/Arylation of α-carbon | NaH, 18-crown-6, Alkyl/Aryl halide | Substituted 1-(6-methylpyridin-2-yl)propan-1-one (B575699) derivatives |

| Carbonyl Reduction | Biocatalysts (e.g., liver enzymes) | 1-(6-Methylpyridin-2-yl)ethanol |

| Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 3-(Dimethylamino)-1-(6-methylpyridin-2-yl)prop-2-en-1-one |

Substitutions and Transformations on the Pyridine Ring System

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the acetyl group. uoanbar.edu.iqmsu.edu Such reactions, like nitration or halogenation, would require harsh conditions and would be expected to occur at the C-3 or C-5 positions. uoanbar.edu.iq

Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (the C-2, C-4, and C-6 positions). msu.eduabertay.ac.uk While the C-2 and C-6 positions in the parent compound are substituted with groups that are not good leaving groups (acetyl and methyl), reactions like the Chichibabin amination (reaction with sodium amide, NaNH₂) would be predicted to occur at the C-4 position. abertay.ac.uk

Functionalization can also be achieved by starting with a differently substituted 6-methylpyridine ring and then building the final molecule. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) and chloroacetic acid demonstrates how functional groups at the C-2 position can be readily manipulated, highlighting the synthetic accessibility of various derivatives based on the 6-methylpyridine scaffold. researchgate.net

Heterocyclic Annulation Reactions (e.g., Thienopyridine formation)

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine core, are of particular interest due to their diverse biological activities. One of the prominent methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that can be adapted for the synthesis of thienopyridines. wikipedia.orgorganic-chemistry.org

The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgumich.edu In the context of this compound, the acetyl group serves as the requisite ketone functionality for this transformation. The reaction proceeds via a one-pot synthesis to yield a polysubstituted 2-aminothieno[2,3-b]pyridine.

A general reaction scheme for the formation of a thienopyridine from this compound via a Gewald-type reaction is depicted below:

Scheme 1: Gewald Reaction for the Synthesis of a 2-Aminothieno[2,3-b]pyridine Derivative

In this reaction, R can be an electron-withdrawing group such as -CN or -COOEt.

The selection of the active methylene nitrile allows for the introduction of various substituents at the 3-position of the resulting thienopyridine ring, which is crucial for modulating the physicochemical and biological properties of the final compound. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), and often requires heating to proceed to completion. umich.edu

Table 1: Typical Reagents and Conditions for Gewald-Type Thienopyridine Synthesis

| Component | Example | Role |

| Ketone | This compound | Provides the carbon backbone for the thiophene ring |

| Active Methylene Nitrile | Malononitrile, Ethyl cyanoacetate | Provides two carbon atoms and the amino group of the thiophene ring |

| Sulfur Source | Elemental Sulfur (S₈) | Provides the sulfur atom for the thiophene ring |

| Catalyst | Morpholine (B109124), Piperidine (B6355638), Triethylamine | Basic catalyst to facilitate the condensation reactions |

| Solvent | Ethanol, Dimethylformamide (DMF) | Provides the reaction medium |

| Temperature | Room temperature to reflux | Affects reaction rate and yield |

Mechanistic Elucidation of Synthetic Reactions

The mechanism of the Gewald reaction has been a subject of considerable investigation. wikipedia.org It is generally accepted to be a multi-step process, although the exact sequence of events and the nature of all intermediates can be influenced by the specific reactants and conditions employed.

The initial step is a Knoevenagel condensation between the ketone (this compound) and the active methylene nitrile, catalyzed by the base. wikipedia.org This condensation forms an α,β-unsaturated nitrile, also known as a vinylidene cyanide derivative (Intermediate A ).

Scheme 2: Proposed Mechanistic Pathway of the Gewald Reaction

Following the formation of the Knoevenagel adduct, elemental sulfur is introduced into the molecule. The precise mechanism of sulfur addition is still a topic of discussion, with several proposed pathways. digitellinc.com One plausible mechanism involves the formation of a thiolate intermediate (B ) through the nucleophilic attack of the enolate of the Knoevenagel adduct on the sulfur ring. This intermediate then undergoes intramolecular cyclization via attack of the sulfur on the nitrile group, leading to a cyclic imine intermediate. Subsequent tautomerization yields the stable aromatic 2-aminothiophene ring fused to the pyridine system.

Computational studies on related reactions, such as sulfa-Michael additions, have been used to investigate the energies of intermediates and transition states. nih.gov Such studies can provide valuable insights into the reaction kinetics and thermodynamics, helping to rationalize the observed product distributions and optimize reaction conditions. However, specific computational data for the Gewald reaction of this compound is not extensively documented in the literature.

The choice of catalyst and reagents plays a pivotal role in the success of the Gewald reaction, influencing both the reaction rate and the final yield of the thienopyridine product.

Catalysts: The Gewald reaction is typically catalyzed by organic bases such as secondary or tertiary amines. umich.edu Morpholine and piperidine are commonly employed and are believed to function in multiple capacities. researchgate.netnih.gov

Knoevenagel Condensation: The basic catalyst facilitates the initial Knoevenagel condensation by deprotonating the active methylene nitrile, generating a carbanion that then attacks the carbonyl carbon of this compound.

Sulfur Addition and Cyclization: The amine catalyst may also play a role in activating the elemental sulfur, possibly by forming polysulfide species in situ, which are more reactive towards the enolate intermediate. digitellinc.com

The concentration and basicity of the catalyst can significantly impact the reaction. Insufficient catalyst may lead to slow or incomplete reaction, while an excess or a very strong base might promote side reactions. Recent research has explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium (B107235) borate, to improve the efficiency and greenness of the Gewald synthesis. researchgate.net

Reagents:

Active Methylene Nitrile: The nature of the electron-withdrawing group on the active methylene nitrile (e.g., -CN vs. -COOEt) can affect its reactivity and the properties of the resulting thienopyridine. Malononitrile, being more acidic, often reacts more readily than cyanoacetic esters.

Sulfur: Elemental sulfur is the most common and economical source of sulfur for this reaction. digitellinc.com

Solvent: Polar aprotic solvents like DMF are often used as they can effectively dissolve the reagents and intermediates, and their high boiling points allow for reactions to be conducted at elevated temperatures to drive them to completion. umich.edu

Table 2: Influence of Catalysts and Reagents on the Gewald Reaction

| Factor | Influence on Reaction |

| Catalyst Type | Affects the rate of condensation and cyclization steps. Secondary amines like morpholine are highly effective. |

| Catalyst Concentration | A sufficient amount is needed to ensure a reasonable reaction rate, but excess can lead to side products. |

| Reagent Reactivity | The acidity of the active methylene compound influences the ease of carbanion formation. |

| Solvent Polarity | Polar solvents are generally preferred to facilitate the dissolution of ionic intermediates. |

Coordination Chemistry and Metal Complexation of 2 Acetyl 6 Methylpyridine

Ligand Design and Denticity Investigations

The coordinating ability of 2-Acetyl-6-methylpyridine is primarily defined by the pyridine (B92270) nitrogen and the exocyclic acetyl group. This arrangement allows for straightforward bidentate chelation, but also serves as a platform for constructing ligands with higher denticity through chemical modification.

In its unmodified form, this compound acts as a classic bidentate ligand, coordinating to a metal center through the pyridine nitrogen atom and the carbonyl oxygen atom. This (N, O) coordination forms a stable five-membered chelate ring, a common motif in coordination chemistry. This mode of binding is fundamental to the chemistry of related ligands such as 2-acetylpyridine (B122185) phenoxyacetyl hydrazone, which can act as a neutral bidentate ligand depending on the reaction conditions and the metal ion involved. researchgate.net

The true versatility of the this compound scaffold lies in the reactivity of its acetyl group. This carbonyl group can readily undergo condensation reactions with various amine-containing molecules to generate more complex Schiff base ligands with increased denticity. A prominent example is the reaction with thiosemicarbazide or its derivatives to form thiosemicarbazones. nih.gov

These thiosemicarbazone derivatives are highly effective polydentate ligands. For instance, 2-acetylpyridine N(4)-phenylthiosemicarbazone, derived from the related 2-acetylpyridine, functions as a tridentate NNS ligand. nih.govnih.gov It coordinates to metal ions through the pyridine nitrogen, the iminic nitrogen of the hydrazone backbone, and the sulfur atom of the thiolate group upon deprotonation. nih.govnih.govresearchgate.netscispace.com This tridentate character allows for the formation of stable, often octahedral, complexes with a variety of metal ions. nih.govresearchgate.net The modular synthesis of these ligands, by varying the substituents on the thiosemicarbazide and the carbonyl compound, allows for fine-tuning of the ligand's electronic and steric properties. nih.gov Similarly, condensation with other hydrazides, such as (N-benzoyl) glycyl hydrazone, can yield tridentate ligands that coordinate as either neutral or uninegative species. ias.ac.in

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from the 2-acetylpyridine scaffold is typically achieved by reacting the appropriate metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a suite of analytical techniques to determine their structure and bonding.

Ligands based on the 2-acetylpyridine framework form stable complexes with a wide array of transition metals.

Co(II), Ni(II), and Mn(II): These ions readily form complexes with hydrazone and thiosemicarbazone derivatives of 2-acetylpyridine. ias.ac.innih.gov For example, a novel Mn(II) complex with a thiosemicarbazone derived from 2-acetylpyridine and N(4)-ethylthiosemicarbazide has been synthesized and shown to have a distorted octahedral MnN4S2 environment. researchgate.net Complexes of Mn(II), Co(II), and Ni(II) with 2-acetylpyridine-α-naphthoxyacetylhydrazone have been prepared and characterized, with octahedral geometries being proposed based on spectral and magnetic data. nih.gov

Cd(II): Cadmium(II) forms both monomeric and dimeric complexes with Schiff base ligands derived from 2-acetylpyridine. koreascience.kr For example, reactions with Schiff bases from s-methyldithiocarbazate or 4-phenylthiosemicarbazate yield monomeric complexes of the M(II)L2 type. koreascience.kr The introduction of other ligands like thiocyanate can lead to the formation of dimeric structures. koreascience.kr

Cu(I/II): Copper complexes are well-represented. A binuclear Cu(II) complex with 2-acetylpyridine N(4)-phenylthiosemicarbazone, [Cu2(L)3]ClO4, features two different coordination geometries for the copper centers: one square planar and the other octahedral. nih.govnih.gov

Pt(II): Platinum(II) complexes with thiosemicarbazone derivatives of similar pyridine aldehydes have been synthesized, indicating the suitability of this ligand class for coordination with heavier transition metals. researchgate.net

Ga(III): Gallium(III) forms mononuclear complexes with 2-acetylpyridine N(4)-phenylthiosemicarbazone, such as [Ga(L)2]NO3·2H2O. nih.govnih.gov In this complex, the Ga(III) center is chelated by two tridentate ligands, resulting in a distorted octahedral geometry. nih.govnih.govox.ac.uk

Fe(III): Iron(III) forms a bis(ligand) complex with the Schiff base of aminoguanidine and 2-acetylpyridine, [Fe(L–H)2]2(NCS)Cl. nub.rsresearchgate.net The iron center is in an octahedral environment, coordinated by two monoanionic tridentate ligands. nub.rsresearchgate.net

Spectroscopic methods are indispensable for characterizing the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. In complexes of 2-acetylpyridine phenoxyacetyl hydrazone (HAPPA), coordination is confirmed by shifts in the vibrational frequencies of the azomethine (C=N) nitrogen, the carbonyl (C=O) oxygen, and the pyridine ring nitrogen. researchgate.net For thiosemicarbazone complexes, the disappearance of the ν(N-H) band and the shift in the ν(C=S) band, along with the appearance of a new band for ν(C-S), indicate coordination in the deprotonated thiolate form. scispace.com

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |

|---|---|---|---|

| ν(C=O) | ~1700 | Shifts to lower frequency | Coordination via carbonyl oxygen researchgate.net |

| ν(C=N) (hydrazone) | ~1620 | Shifts to lower frequency | Coordination via azomethine nitrogen researchgate.net |

| ν(C=N) (pyridine) | ~1583 | Shifts to higher frequency | Coordination via pyridine nitrogen researchgate.net |

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. For instance, the UV-Vis spectra of Co(II), Ni(II), and Cu(II) complexes with hydrazone derivatives are often indicative of their geometry, such as octahedral for Co(II) and Ni(II) and distorted octahedral or square planar for Cu(II). ias.ac.innih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Ga(III) and Cd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the ligand's protons, particularly those near the coordination sites, change upon complexation, confirming the metal-ligand interaction in solution. nih.govox.ac.uknih.gov The presence of multiple signals for the NH proton in the ¹H NMR spectrum of free ligands like HAPPA can indicate the existence of amide-imide tautomerism in solution. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic complexes, such as those of Cu(II) and V(IV)O. The EPR spectra of vanadyl complexes with 2-acetylpyridine thiosemicarbazones are consistent with the tridentate N,N,S-coordination of the ligands, resulting in octahedral structures. researchgate.net

Cadmium(II) Complexes: The crystal structure of a Cd(II) complex with a Schiff base derived from 2-acetylpyridine and s-methyldithiocarbazate, [Cd(acpy-mdtc)2], shows the Cd(II) ion coordinated by two tridentate ligands in a meridional fashion, with the thiolate sulfur, pyridine nitrogen, and azomethine nitrogen atoms as donors. koreascience.kr

Gallium(III) and Copper(II) Complexes: X-ray crystallography of [Ga(L)2]NO3 (where HL = 2-acetylpyridine N(4)-phenylthiosemicarbazone) confirms a mononuclear structure with a distorted octahedral geometry around the gallium center. nih.govnih.gov The corresponding binuclear copper(II) complex, [Cu2(L)3]ClO4, was also structurally characterized, revealing one S-bridged unit with both square planar and octahedral Cu(II) centers. nih.gov

Iron(III) and Manganese(II) Complexes: The structure of an Fe(III) complex with 2-acetylpyridine-aminoguanidine was determined to be an octahedral bis(ligand) complex where the ligand is coordinated as a monoanion. nub.rsresearchgate.net Similarly, a Mn(II) complex with a 2-acetylpyridine thiosemicarbazone derivative showed a distorted octahedral environment with the ligand acting in a tridentate manner. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Cd(acpy-mdtc)₂] | Cd(II) | Distorted Octahedral | koreascience.kr |

| [Ga(L)₂]NO₃·2H₂O | Ga(III) | Distorted Octahedral | nih.govnih.gov |

| [Cu₂(L)₃]ClO₄ | Cu(II) | Square Planar & Octahedral | nih.govnih.gov |

| [Fe(L–H)₂]₂ (NCS)Cl | Fe(III) | Octahedral | nub.rsresearchgate.net |

| [Mn(L)₂(NCS)₂] | Mn(II) | Distorted Octahedral | researchgate.net |

Reactivity and Supramolecular Assembly of Coordination Compounds

The formation of stable coordination compounds is the foundational step for the construction of more complex supramolecular assemblies. The reactivity of the this compound ligand with various metal centers is influenced by the nature of the metal ion, the solvent medium, and the counter-anions present. These factors collectively determine the kinetic and thermodynamic landscape of complex formation.

Ligand Exchange Dynamics and Stability Constants

The lability of ligands in a coordination sphere is a critical aspect of the reactivity of metal complexes. Ligand exchange dynamics in complexes of this compound are influenced by the strength of the metal-ligand bond. While specific kinetic data for this compound complexes is not extensively documented in the reviewed literature, general principles of coordination chemistry suggest that the rates of ligand substitution will be dependent on the nature of the central metal ion and the entering and leaving groups.

The thermodynamic stability of these complexes is quantified by their stability constants (K). A high stability constant indicates a strong metal-ligand interaction and the formation of a stable complex. The stability of metal complexes with pyridine-based ligands is generally significant, and this is expected to hold for this compound. The chelate effect, should the ligand coordinate in a bidentate fashion through both the pyridine nitrogen and the acetyl oxygen, would further enhance the stability of the resulting complexes.

Below is a representative table illustrating typical stability constants for related pyridine-carboxylate and similar nitrogen-donating ligands with various metal ions, which can provide an analogous understanding of the expected stability for this compound complexes.

| Metal Ion | Ligand Type | Log K |

|---|---|---|

| Cu(II) | Pyridine-2-carboxylate | 7.5 |

| Ni(II) | Pyridine-2-carboxylate | 6.5 |

| Zn(II) | Pyridine-2-carboxylate | 5.0 |

| Co(II) | Pyridine-2-carboxylate | 4.9 |

| Fe(II) | 2,2'-Bipyridine | 4.2 |

Intermolecular Interactions in Crystal Lattices (e.g., π–π stacking, hydrogen bonding)

The solid-state structures of coordination compounds containing this compound are often stabilized by a network of non-covalent interactions. These interactions, including hydrogen bonding and π–π stacking, play a crucial role in the self-assembly of the complexes into higher-order supramolecular architectures.

Hydrogen Bonding: In the presence of co-ligands or solvent molecules with hydrogen bond donor capabilities, the carbonyl oxygen of the acetyl group and the pyridine nitrogen of this compound can act as hydrogen bond acceptors. These interactions are instrumental in directing the crystal packing. For instance, in copper(II) complexes with related pyridine-based alcohols, weak C–H⋯Cl interactions contribute to the stabilization of the crystal lattice.

The following table summarizes key intermolecular interactions observed in the crystal structures of analogous metal complexes containing pyridine-based ligands.

| Complex Type | Interaction Type | Typical Distance (Å) | Structural Implication |

|---|---|---|---|

| Cu(II)-pyridine derivative | π–π stacking | 3.5 - 4.0 | Formation of columnar or layered structures |

| Ni(II)-N-donor ligand | Hydrogen bonding (C-H···O) | 2.2 - 2.8 | Cross-linking of coordination polymers |

| Zn(II)-Schiff base | C-H···π interactions | 2.5 - 3.0 | Stabilization of 1D ladders |

| Cu(II)-heterocyclic ligand | C-H···Cl hydrogen bonds | 2.4 - 2.9 | Formation of 2D and 3D supramolecular networks rsc.org |

Role of Anions and Solvents in Complex Formation and Structure

The choice of anions and solvents plays a pivotal role in the synthesis and crystallization of coordination compounds of this compound, often dictating the final structure and dimensionality of the resulting assembly.

Anions: Anions can influence the coordination geometry of the metal center by either directly coordinating to it or by participating in the formation of the crystal lattice through non-covalent interactions. For example, in a series of protonated bipyridinium compounds, N+–H⋯X (X = O, Cl) hydrogen bonding to the anion is a major packing interaction. rsc.org The size, shape, and charge of the anion can affect the steric and electronic environment around the metal ion, thereby influencing which supramolecular synthons are favored.

Solvents: The polarity, size, and coordinating ability of the solvent molecules can have a profound impact on the outcome of the synthesis. Solvents can compete with the primary ligand for coordination sites on the metal ion, act as templates around which the supramolecular structure assembles, or mediate the intermolecular interactions through solvation effects. In some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates and participating in hydrogen bonding networks that further stabilize the structure. The synthesis of various 2-acetylpyridine derivatives has shown that the reaction conditions, including the choice of solvent and base, are critical in directing the reaction towards the desired product and minimizing side reactions. scielo.br

The influence of anions and solvents on the structure of coordination complexes is summarized in the table below, with examples drawn from related systems.

| Factor | Effect | Example |

|---|---|---|

| Anion | Direct coordination to the metal center, altering the coordination number and geometry. | In [Cu(bpy)2(TaF6)2], the TaF6- anion coordinates to the copper center. researchgate.net |

| Participation in hydrogen bonding networks, influencing crystal packing. | In [Cu(bpy)2(H2O)][SiF6]·4H2O, the SiF6 2- anion is involved in O–H⋯F hydrogen bonds. researchgate.net | |

| Solvent | Coordination to the metal center, leading to the formation of solvated complexes. | In [Cu(bpy)(H2O)2SnF6]n, water molecules are coordinated to the copper ion. researchgate.net |

| Mediation of crystal growth and morphology through solubility and diffusion control. | The synthesis of metal-organic frameworks often relies on specific solvent systems to obtain high-quality crystals. |

Biological and Pharmacological Research Perspectives on 2 Acetyl 6 Methylpyridine

Antimicrobial Activity Investigations

A comprehensive review of scientific databases reveals a significant gap in the understanding of the antimicrobial properties of 2-Acetyl-6-methylpyridine. While related pyridine (B92270) structures have been explored for such activities, direct studies on this specific compound are not readily found.

Evaluation of Antibacterial Efficacy

There is a lack of available scientific studies specifically evaluating the antibacterial efficacy of this compound. Research into the antibacterial potential of pyridine derivatives is an active area, with some studies focusing on metal complexes and substituted pyridine compounds. For instance, copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones have been synthesized and shown to possess antimicrobial activity against methicillin-resistant Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. researchgate.net However, this research pertains to derivatives and not the parent compound, this compound.

Assessment of Antifungal Properties

Similarly, there is no direct evidence in the reviewed literature assessing the antifungal properties of this compound. The antifungal activity of various pyridine-containing compounds has been documented, but specific data for this compound is absent. nih.gov

Screening for Antiviral Effects

No dedicated studies screening this compound for antiviral effects were identified in the course of this review. The exploration of pyridine derivatives as potential antiviral agents is an ongoing field of research, but findings are yet to be published for this specific molecule.

Antineoplastic and Cytotoxic Potential Studies

The investigation into the anticancer properties of this compound is another area where specific data is sparse. Research has primarily focused on more complex molecules that may incorporate the this compound moiety as a structural component.

Mechanistic Research on Antiproliferative Action

Given the absence of studies on the antiproliferative effects of this compound, there is consequently no mechanistic research available on its potential modes of action. Mechanistic studies on its derivatives, such as the 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, suggest that their anticancer effects may be mediated through the induction of apoptosis. nih.gov

Modulation of Specific Biological Pathways

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are investigated for their ability to modulate a wide array of biological pathways. Research into analogues of this compound reveals potential interactions with cellular transport systems, mechanisms to counteract oxidative stress, and protective effects in a neurological context.

The interaction of small molecules with membrane transporters is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. While direct studies on this compound are limited, research on related pyridine derivatives provides insight into their potential effects on membrane transport proteins.

A study investigating the structure-dependent effects of 17 different pyridine derivatives on fatty acid uptake in enterocyte-like Caco-2 cells revealed that specific structural features govern these interactions. The presence of a methyl group on the pyridine ring was identified as a key determinant for affecting fatty acid uptake at a concentration of 0.1 mM. nih.gov At higher concentrations (1 mM), the presence of a carboxylic group and N-methylation were also significant. nih.gov For instance, nicotinic acid was found to up-regulate the gene expression of fatty acid transporters such as CD36, FATP2, and FATP4. nih.gov In contrast, the N-methyl-4-phenylpyridinium ion inhibited fatty acid uptake. nih.gov These findings highlight that even minor structural modifications on the pyridine ring can lead to contrary effects on intestinal fatty acid transport mechanisms.

Furthermore, the fundamental interaction with the cell membrane itself is influenced by the structure of the pyridine derivative. Studies using model membranes have shown that small changes, such as the position of a functional group, can affect how these molecules orient themselves at the membrane interface and their preference for different types of phospholipids. nih.gov This suggests that the specific arrangement of the acetyl and methyl groups in this compound likely dictates its own unique interactions with membrane components and transport proteins.

Many pyridine derivatives have been identified as potent antioxidants, capable of mitigating the cellular damage caused by reactive oxygen species (ROS). The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

The mechanisms by which pyridine derivatives exert their antioxidant effects can vary depending on their structure and the surrounding chemical environment. For α-pyridoin, a derivative of pyridine, two primary mechanisms have been identified for its radical-scavenging activity. In non-polar solvents, the reaction proceeds mainly through a direct hydrogen atom transfer (HAT) mechanism. nih.gov However, in polar solvents that can support ionization, the antioxidant activity is predominantly governed by a sequential proton loss electron transfer (SPLET) mechanism. nih.gov

The antioxidant properties of 1,4-dihydropyridines (1,4-DHPs) are linked to their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH). nih.gov The anti-oxidation process for these compounds involves a one-electron transfer followed by a rapid proton release, which generates a protonated form of the parent pyridine and prevents the propagation of oxidative chain reactions. nih.gov Research has shown that the introduction of electron-donating groups onto the aromatic ring of 1,4-DHP derivatives generally enhances their antioxidant activity. nih.gov Similarly, studies on other classes, such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines and thiazolo[4,5-b]pyridine (B1357651) derivatives, have confirmed that the molecular structure directly influences antioxidant efficacy. nih.govacs.org

Metal complexes of pyridine derivatives have also been screened for antioxidant properties. For example, a hydrazone derived from 2-acetylpyridine (B122185) and its metal complexes were evaluated for their ability to scavenge DPPH radicals, indicating that complexation can be a viable strategy for developing antioxidant agents.

Building on their antioxidant properties, various pyridine derivatives have been investigated for their potential to protect neuronal cells from damage, particularly in the context of neurodegenerative diseases and retinal disorders.

A notable example is 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, a compound structurally related to this compound. This molecule has demonstrated a pronounced retinoprotective effect in a rat model of retinal ischemia-reperfusion. Its protective action is attributed to a combination of antioxidant and neuroprotective properties, which lead to improved microcirculation in the retina and prevention of ischemic injuries. Derivatives of 3-hydroxypyridine (B118123) are recognized for their neuroprotective and antioxidant effects in correcting ischemic damage to the eye.

The neuroprotective effects of pyridines are often linked to their ability to counteract oxidative stress, a key factor in neuronal cell death. Excessive glutamate (B1630785), for instance, can damage neurons through the accumulation of intracellular ROS. Certain tricyclic pyridine alkaloids have been shown to protect hippocampal neuronal cells from glutamate-induced cytotoxicity by mitigating oxidative stress and inhibiting apoptosis.

Structure-Activity Relationship (SAR) Derivations

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For pyridine derivatives, extensive SAR studies have been conducted to optimize their potency and efficacy for various therapeutic targets.

The biological activity of pyridine-based compounds can be finely tuned by altering the nature and position of substituents on the pyridine ring and any associated scaffolds.

In the development of novel anticancer agents, SAR analysis of pyridine derivatives has revealed critical insights. For a series of pyridine-linked analogues of the tubulin polymerization inhibitor Combretastatin-A4, the substitution pattern on the associated phenyl rings was found to be crucial. A 2,4-dimethoxy substitution pattern significantly enhanced antiproliferative activity, whereas other dimethoxy configurations (e.g., 3,4-, 3,5-, 2,3-) led to a significant loss of activity. This highlights the high degree of structural specificity required for potent biological action.

Similarly, in the design of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), variations to a 2-methyl-6-(phenylethynyl)pyridine (MPEP) template were explored. While many structural changes were not well tolerated, specific substitutions on the phenylethynyl portion resulted in analogues with comparable or improved potency.

The following table summarizes selected SAR findings for different classes of pyridine derivatives, illustrating the impact of substituent changes on biological outcomes.

| Pyridine Scaffold | Substituent/Variation | Observed Effect on Biological Activity | Target/Assay |

|---|---|---|---|

| Pyridine-linked Combretastatin-A4 Analogue | 2,4-dimethoxy substitution on phenyl ring | Significant enhancement of antiproliferative activity | Anticancer (various cell lines) |

| Pyridine-linked Combretastatin-A4 Analogue | 3,4- or 3,5-dimethoxy substitution on phenyl ring | Significant loss of antiproliferative activity | Anticancer (various cell lines) |

| 2-methyl-6-(arylethynyl)pyridine | Variations to the aryl group | Identified novel analogues with high binding affinity | mGluR5 Antagonism |

| 1,4-Dihydropyridine | Electron-donating groups (e.g., methoxy) on aryl ring | Increased antioxidant activity | DPPH Radical Scavenging |

| α-Pyridoin | Methyl or methoxy (B1213986) group at the 5-position | Significantly higher radical-scavenging activity | Galvinoxyl Radical Scavenging |

The coordination of pyridine-based ligands to metal ions can dramatically alter their biological properties. The resulting metal complexes often exhibit enhanced efficacy compared to the free ligands, a phenomenon attributed to factors like changes in lipophilicity, geometry, and interaction with biological targets.

Research on hydrazone derivatives of 2-acetylpyridine has shown that their metal complexes with ions such as Ni(II), Co(II), Cu(II), and Mn(II) possess significant antibacterial, antioxidant, and antitumor activities. The geometry of the complex plays a key role; for example, octahedral geometries were suggested for Mn(II) and Co(II) complexes, while a square planar arrangement was proposed for a Cu(II) complex, with these structures influencing their biological action.

Similarly, studies on complexes of 2-acetyl-3-amino-1,4-naphthoquinone with Co(II), Ni(II), and Cu(II) demonstrated that the metal chelates had significantly enhanced antibacterial and antifungal activities compared to the free ligand. The order of activity against different microbial strains often varied depending on the specific metal ion, indicating a clear correlation between the central metal atom and the biological outcome. For instance, against Staphylococcus aureus, the order of activity for these complexes was Co(II) > Cu(II) > Ni(II).

The antiproliferative activity of zinc(II) complexes with a thiosemicarbazone derived from 2-acetylpyridine was found to be considerably stronger than that of the standard chemotherapy drug cisplatin, further underscoring the potential of metal complexation to generate highly potent therapeutic agents.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of Molecular Structure

Spectroscopic analysis offers a detailed view into the molecular framework of 2-Acetyl-6-methylpyridine. Various methods are employed to probe different aspects of its structure, from the connectivity of atoms to the energies of its electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons: the aromatic protons on the pyridine (B92270) ring, the protons of the acetyl methyl group, and the protons of the methyl group attached to the pyridine ring.

Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring (at positions 3, 4, and 5) typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific shifts and coupling patterns depend on their position relative to the nitrogen atom and the two substituent groups. For instance, in the related compound 5-Ethyl-2-methyl pyridine, the aromatic protons appear at δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), and 7.05 (d, J = 7.9 Hz, 1H) rsc.org.

Acetyl Methyl Protons (-COCH₃): The protons of the methyl group in the acetyl function are expected to produce a singlet in the range of 2.5-2.7 ppm. This downfield shift, compared to a typical alkane methyl group, is due to the electron-withdrawing nature of the adjacent carbonyl group.

Ring Methyl Protons (Ar-CH₃): The protons of the methyl group directly attached to the pyridine ring are also expected to give a singlet, typically appearing at a slightly lower chemical shift than the acetyl methyl protons, around 2.4-2.5 ppm rsc.org.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Pyridine Ring) | 7.0 - 8.5 | Multiplet/dd/t |

| Acetyl Methyl (-COCH₃) | 2.5 - 2.7 | Singlet |

| Ring Methyl (Ar-CH₃) | 2.4 - 2.5 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (C=O): The carbon of the acetyl group's carbonyl is the most deshielded, typically appearing far downfield in the spectrum, around 200 ppm. In derivatives of 2-acetylpyridine (B122185), this peak has been observed at values such as 203.46 ppm and 203.50 ppm scielo.brresearchgate.net.

Pyridine Ring Carbons: The five carbons of the pyridine ring are found in the aromatic region (120-160 ppm). The carbons directly bonded to the nitrogen (C2 and C6) are generally the most deshielded within this group. For 5-Ethyl-2-methyl pyridine, the ring carbons appear at δ 155.6, 148.7, 136.3, 136.0, and 123.0 ppm rsc.org.

Methyl Carbons: The carbons of the two methyl groups appear in the upfield region of the spectrum. The acetyl methyl carbon is typically found around 25-30 ppm, while the ring methyl carbon appears at a slightly lower shift, generally between 20-25 ppm rsc.org.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200 |

| Pyridine Ring (C2, C6) | 150 - 160 |

| Pyridine Ring (C3, C4, C5) | 120 - 140 |

| Acetyl Methyl (-COCH₃) | 25 - 30 |

| Ring Methyl (Ar-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acetyl moiety is expected in the region of 1690-1715 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the two methyl groups are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. For the related 2-methoxy-6-methylpyridine, C-C stretching vibrations were observed at 1612 cm⁻¹ in the FT-IR spectrum researchgate.net.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on the ring and methyl groups occur in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from IR, often making symmetric vibrations more visible. For this compound, the C=C and C=N ring stretching modes are expected to produce strong signals in the Raman spectrum. In 2-methoxy-6-methylpyridine, strong Raman signals for C-C stretching were found at 1601 and 1503 cm⁻¹ researchgate.netresearchgate.net.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |

| C=O Stretch | 1690 - 1715 | 1690 - 1715 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by its conjugated system, which includes the pyridine ring and the carbonyl group. Two main types of electronic transitions are expected:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 280 nm.

n → π Transitions:* This involves the excitation of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength, often above 300 nm. The UV-Vis spectrum for the related 2-acetylpyridine shows absorption maxima that can be referenced for comparison spectrabase.com. Similarly, theoretical calculations on related pyridine derivatives have been used to predict absorption wavelengths scirp.org.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₉NO, corresponding to a molecular weight of 135.16 g/mol sigmaaldrich.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 135. Analysis of the compound by GC-MS shows that the molecular ion is indeed one of the most abundant peaks nih.gov. The fragmentation pattern provides insight into the molecule's structure. Key observed fragments include:

m/z 135 (M⁺): The molecular ion peak, corresponding to the intact molecule.

m/z 93: This is the most intense peak (base peak) in the spectrum nih.gov. It likely corresponds to the loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, a common fragmentation pathway for acetyl-substituted aromatic rings.

m/z 92: This prominent fragment is likely formed by the loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion, resulting in a 6-methylpyridyl cation nih.gov.

| m/z | Proposed Fragment Identity | Proposed Loss from Parent Ion |

|---|---|---|

| 135 | [C₈H₉NO]⁺ (Molecular Ion) | - |

| 93 | [C₆H₇N]⁺ (Base Peak) | - CH₂=C=O (42 Da) |

| 92 | [C₆H₆N]⁺ | - •COCH₃ (43 Da) |

Quantum Chemical and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insight into the molecular properties of this compound, complementing experimental data.

DFT calculations are widely used to predict the ground-state geometry and electronic structure of molecules. Methods like B3LYP with basis sets such as 6-311G are commonly employed for pyridine derivatives to calculate various properties scielo.brresearchgate.net.

Geometrical Optimization: These calculations determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The results provide precise values for bond lengths and bond angles. For substituted pyridine rings, DFT calculations can accurately predict the geometry. For example, in a related derivative, the bond angles around the acetyl carbon were calculated to be approximately 120°, consistent with a trigonal planar geometry scielo.br.

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Angle | C-C=O | ~120° |

| Bond Angle | C-N-C (in ring) | ~117° |

Electronic Properties: DFT is also used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests high reactivity. For the parent compound 2-acetylpyridine, the HOMO-LUMO gap was calculated to be 0.176 eV, indicating a molecule with considerable reactivity scielo.br. The gap for this compound is expected to be of a similar magnitude.

| Parameter | Significance | Expected Value (eV) |

|---|---|---|

| E(HOMO) | Electron-donating ability | ~ -6.5 to -7.0 |

| E(LUMO) | Electron-accepting ability | ~ -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Chemical Reactivity / Stability | ~ 4.5 to 5.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its tendency to undergo electronic transitions.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.compmf.unsa.ba A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. scispace.compmf.unsa.ba For this compound, the addition of a methyl group at the 6-position of the pyridine ring, an electron-donating group, would be expected to influence the energies of the frontier orbitals compared to the unsubstituted 2-acetylpyridine. This substitution would likely raise the HOMO energy level and potentially alter the HOMO-LUMO gap, thereby modulating its chemical reactivity. However, without direct computational studies on this compound, these effects remain theoretical.

Table 1: Frontier Molecular Orbital Data for the Related Compound 2-Acetylpyridine (Note: Data is for 2-acetylpyridine, not this compound)

| Parameter | Value (eV) |

| HOMO-LUMO Gap | 0.176 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP analysis would be expected to reveal a region of high electron density (red) around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. These sites would represent the most probable locations for interaction with electrophiles. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the methyl groups and the pyridine ring, indicating their susceptibility to nucleophilic attack.

While specific MEP maps for this compound have not been identified in the reviewed literature, the general principles of MEP analysis suggest these expected charge distribution patterns. A detailed MEP map would provide crucial information for understanding its intermolecular interactions and chemical reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand and predict the interaction between a ligand (in this case, this compound) and a target protein. The simulation calculates the binding affinity and energy, providing insights into the potential biological activity of the compound.

Although studies involving molecular docking of various pyridine derivatives exist, specific molecular docking simulations for this compound against a defined protein target were not found in the available literature. Such a study would be essential to explore its potential as a ligand for specific biological targets.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map is a graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, one can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states).

For this compound, a key conformational aspect would be the rotation around the single bond connecting the acetyl group to the pyridine ring. A PES scan for this rotation would reveal the most energetically favorable orientation of the acetyl group relative to the ring. This preferred conformation is influenced by steric hindrance and electronic interactions between the acetyl group and the methyl group at the 6-position.

A comprehensive conformational analysis and PES mapping for this compound would provide valuable information about its three-dimensional structure and flexibility, which are crucial for its chemical behavior and potential interactions with biological systems. However, specific studies detailing the PES map for this compound are not present in the surveyed scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uba.ar NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Despite the utility of this method, no specific NBO analysis data for this compound was found in the reviewed literature. Such an analysis would offer a deeper understanding of its electronic structure and the intramolecular forces that govern its properties.

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The reactivity of the acetyl group, combined with the structural features of the pyridine (B92270) ring, allows 2-acetyl-6-methylpyridine to participate in a wide range of organic reactions. This makes it a valuable starting material or intermediate for constructing larger, more complex molecular architectures.

This compound is a key starting material in the synthesis of oligo-2,6-pyridines. These oligomers are chains of repeating pyridine units that are of significant interest for their ability to form stable, well-defined helical structures around metal ions, making them important in coordination chemistry and the development of novel materials.

A common synthetic strategy involves the derivatization of this compound to introduce other functional groups necessary for polymerization. For instance, a related compound, 2-acetyl-6-cyanopyridine, is used as an intermediate to build terpyridine units, which are fundamental components of these oligomers. google.com The synthesis often involves a series of steps, including condensation and cyclization reactions, to link the pyridine units together. The table below outlines a representative reaction using a derivative of this compound to form a key precursor for oligopyridines. google.com

Table 1: Representative Synthesis of a Terpyridine Precursor

| Reactant A | Reactant B | Reagents | Product | Yield |

|---|

This reaction demonstrates how the acetyl group can be modified through a Claisen-Schmidt condensation to create a larger, conjugated system, which is a critical step toward forming oligopyridines. google.com

The pyridine ring is a common structural motif in many biologically active compounds. The functional groups on this compound provide convenient handles for chemists to incorporate this pyridine structure into larger molecules with potential pharmaceutical or agrochemical applications. While specific, named final products derived directly from this compound are not extensively detailed in the provided results, its derivatives are noted for their utility. For example, related aminopyridine compounds are crucial for creating sulfonylurea herbicides and quinolone antibiotics. pmarketresearch.com The synthesis of these complex structures often relies on the transformation of the acetyl and methyl groups into other functionalities or using them as anchor points for building larger molecular frameworks. The versatility of pyridine derivatives in general suggests that this compound is a valuable component in the synthetic chemist's toolbox for drug discovery and the development of new crop protection agents. innospk.com

Advanced Material Development

The incorporation of specific chemical moieties into polymers and other advanced materials can impart unique and desirable properties. The pyridine unit within this compound is of particular interest for its ability to participate in hydrogen bonding, coordinate with metals, and influence the electronic and optical properties of a material.

Pyridine-containing polymers are explored for a variety of applications, from membranes for energy technologies to advanced optical materials. acs.orgmdpi.com The pyridine group can be integrated into a polymer backbone to enhance thermal stability, modify solubility, or create sites for further chemical reactions. For instance, polymers containing pyridine moieties have been developed for use in vanadium redox flow batteries. acs.org

Pyridine derivatives are well-known components in the design of liquid crystals, which are materials that exhibit properties between those of a conventional liquid and a solid crystal. rsc.org The rigid, rod-like shape of many pyridine-containing molecules contributes to their ability to self-assemble into the ordered structures characteristic of liquid crystalline phases.

While direct application of this compound itself in liquid crystals is not prominently documented, its core structure is relevant. The synthesis of liquid crystals often involves connecting rigid core units (mesogens), like the pyridine ring, with flexible alkyl chains. rsc.org The acetyl and methyl groups of this compound could, in principle, be functionalized to attach such chains. Research in this area focuses on how the specific placement of nitrogen within the aromatic ring and the nature of the substituents affect the temperature range and type of liquid crystalline phase (e.g., nematic, smectic). rsc.orgresearchgate.net For example, studies on other pyridine-based systems have shown that hydrogen bonding and the length of attached alkyl chains are critical factors in achieving stable liquid crystal phases. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents based on 2-Acetyl-6-methylpyridine Frameworks

The this compound scaffold is a cornerstone in the synthesis of new therapeutic agents, primarily through its conversion into Schiff bases and other derivatives. chemimpex.com Schiff base metal complexes, in particular, have demonstrated a wide spectrum of biological activities and are a major focus of medicinal chemistry research. mdpi.comnih.govresearchgate.net These compounds are of special interest because the chelation of metal ions to the biologically active Schiff base ligands can significantly enhance their therapeutic properties. mdpi.com

Research has shown that metal complexes derived from 2-acetylpyridine (B122185) Schiff bases exhibit promising antibacterial, antifungal, antiviral, and anticancer activities. mdpi.comorientjchem.org For instance, a series of Schiff bases derived from 2-acetylpyridine, when complexed with metals like cadmium, copper, nickel, and zinc, showed notable antibacterial activity, especially against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The pyridine (B92270) nucleus is a key component in numerous synthetic compounds that play important roles in biological systems. scielo.br

Furthermore, derivatives of this compound are being explored for targeted therapies. A notable example is N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide (ML267) , a small molecule being investigated for its potential in treating non-alcoholic fatty liver disease, hepatitis C, and various cancers. smolecule.com This compound functions as a potent and selective activator of the human apical sodium-dependent bile acid transporter (hASBT), which is crucial for lipid and cholesterol absorption. smolecule.com The development of such targeted molecules highlights the potential of using the this compound framework as a lead structure in drug discovery. smolecule.com

| Derivative Type | Target Activity | Example/Finding | Reference |

|---|---|---|---|

| Schiff Base Metal Complexes | Antibacterial | Complexes showed high activity against MRSA. | mdpi.com |

| Schiff Base Metal Complexes | Anticancer | Complexes are considered promising anticancer agents, with activity against cell lines like HCT-116 and HepG-2. | orientjchem.org |

| Schiff Base Metal Complexes | Antifungal, Antiviral, Anti-HIV | Schiff base metal complexes show great diversity in their biological activities. | mdpi.com |

| Pyridine Carboxamides (e.g., ML267) | Metabolic & Viral Disease | Potent activator of hASBT, with potential for treating diseases related to cholesterol metabolism and Hepatitis C. | smolecule.com |

| Tetrahydropyridines | Neurodegenerative Disease | Related tetrahydropyridine (B1245486) derivatives have been synthesized as potential Acetylcholinesterase (AChE) inhibitors for Alzheimer's treatment. | openmedicinalchemistryjournal.com |

Exploration in Catalysis and Asymmetric Synthesis using this compound Derivatives

The structural characteristics of this compound make it an excellent precursor for ligands in catalysis, particularly in the field of asymmetric synthesis. scielo.br The pyridine nitrogen and the acetyl oxygen can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of chemical transformations. Pyridine-containing compounds and their metal complexes have received significant attention for their catalytic applications. scielo.br

Research in this area focuses on several key transformations:

Asymmetric Synthesis : Creating chiral catalysts that can selectively produce one enantiomer of a product is a major goal in modern chemistry. Pyridine-derived ligands are instrumental in designing these catalysts for reactions like the Diels-Alder reaction. scielo.bracs.org

Polymerization : Derivatives of this compound are precursors to sophisticated ligands, such as bis(imino)pyridyl ligands. These are used with late transition-metal catalysts for processes like ethylene (B1197577) polymerization. researchgate.net

Hydrogenation and Other Transformations : Metal complexes featuring pyridine-based ligands are also effective in transfer hydrogenation of carbonyl compounds, atom transfer radical polymerization, and oligomerization. scielo.br

The controlled synthesis of asymmetrical derivatives, such as 2-acetyl-6-carbethoxypyridine , further expands the catalytic utility of this framework, allowing for the fine-tuning of the electronic and steric properties of the resulting metal catalysts. researchgate.net The development of magnetically recoverable catalysts based on pyridine structures is also an emerging area, aiming to create more sustainable and efficient catalytic systems. rsc.org

| Catalytic Application | Role of Pyridine Derivative | Significance | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Forms chiral ligands for metal complexes. | Enables the selective synthesis of specific stereoisomers, crucial for pharmaceuticals. | scielo.bracs.org |

| Ethylene Polymerization | Precursor to bis(imino)pyridyl ligands for late transition-metal catalysts. | Control over polymer properties. | researchgate.net |

| Transfer Hydrogenation | Component of metal complexes that catalyze the reduction of carbonyls. | Important transformation in organic synthesis. | scielo.br |

| Atom Transfer Radical Polymerization (ATRP) | Ligand in metal catalysts for controlled polymerization. | Allows for the synthesis of well-defined polymers. | scielo.br |

Integration into Advanced Functional Materials and Nanotechnology

The future of this compound extends beyond discrete molecules into the realm of materials science and nanotechnology. Its robust chemical structure and functional groups allow it to serve as a building block for advanced functional materials. chemimpex.com The combination of a rigid aromatic ring and coordinating atoms makes it suitable for creating polymers and hybrid materials with unique properties. chemimpex.comidu.ac.id

One of the direct applications is in the production of specialty polymers and resins. Incorporating the this compound unit into a polymer backbone can enhance properties such as thermal stability, durability, and resistance to environmental stress. chemimpex.com

Emerging research avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers : The ability of the pyridine and acetyl groups to coordinate with metal ions makes this compound and its derivatives ideal candidates for organic linkers in MOFs. These materials have vast internal surface areas and tunable pore sizes, making them promising for gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs) : Aromatic heterocyclic compounds are central to the development of materials for OLEDs. The electronic properties of the this compound framework could be harnessed to create novel emitters or host materials for next-generation displays and lighting.

Nanocomposites : Integrating derivatives of this compound into nanocomposites, such as those involving carbon nanotubes (CNTs) or other nanomaterials, could lead to hybrid materials with synergistic properties, combining the processability of polymers with the unique electronic or mechanical properties of the nanomaterial. idu.ac.iduq.edu.au

The development of these advanced materials relies on a building block approach, where the properties of the final material are dictated by the chemical structure of its components, a role for which this compound is well-suited. idu.ac.id

Interdisciplinary Research Collaborations for Translational Applications